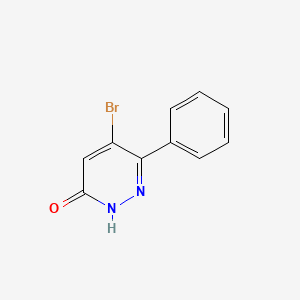

5-Bromo-6-phenylpyridazin-3(2H)-one

説明

特性

IUPAC Name |

4-bromo-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKYEOKAMFRYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377631 | |

| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-97-5 | |

| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Inherent Reactivity Profile of the Pyridazinone Ring System

The pyridazinone ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. acs.org This inherent reactivity is a key feature, allowing for a variety of chemical transformations. The presence of two adjacent nitrogen atoms within the six-membered ring creates a significant dipole moment and influences the electron distribution, rendering the carbon atoms electrophilic. nih.gov

The ring system's reactivity is also modulated by the substituents present. For instance, the presence of electron-donating groups can increase the electron density of the ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups enhance its susceptibility to nucleophilic attack. acs.org The pyridazinone ring can participate in various reactions, including nucleophilic substitution, reduction, and cycloaddition, providing a versatile platform for the synthesis of diverse derivatives.

Reactions Involving the Bromine Substituent at Position 5

The bromine atom at the 5-position of 5-Bromo-6-phenylpyridazin-3(2H)-one is a key functional handle for introducing molecular diversity. It is susceptible to a range of substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. electronicsandbooks.com For example, reactions with morpholine in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can lead to the ipso substitution product, where the bromine is directly replaced by the morpholino group. electronicsandbooks.com

Halogen-Magnesium Exchange: A significant transformation is the halogen-magnesium exchange reaction. acs.orgnih.gov This process, typically employing a Grignard reagent, converts the C-Br bond into a C-Mg bond, creating a pyridazinone-based Grignard reagent. This intermediate can then be reacted with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govacs.orgfigshare.com The regioselectivity of this exchange can be influenced by the reaction conditions and the other substituents on the pyridazinone ring. acs.orgacs.org

The following table summarizes some of the key reactions involving the bromine substituent:

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Morpholine in DMF/THF | 5-Morpholino-6-phenylpyridazin-3(2H)-one | electronicsandbooks.com |

| Halogen-Magnesium Exchange | Grignard Reagents (e.g., n-BuMgCl) | 5-Magnesated-6-phenylpyridazin-3(2H)-one intermediate | acs.orgnih.gov |

Chemical Modifications and Derivatization at the Phenyl Group at Position 6

The phenyl group at the 6-position offers another site for chemical modification, although it is generally less reactive than the C-5 bromine position. Standard electrophilic aromatic substitution reactions on the phenyl ring can be challenging due to the electron-withdrawing nature of the pyridazinone core. However, modifications can be achieved through various strategies.

One approach involves the use of directed ortho-metalation, where a directing group on the pyridazinone ring or the phenyl group itself can facilitate deprotonation and subsequent functionalization at a specific position on the phenyl ring. While direct examples for 5-Bromo-6-phenylpyridazin-3(2H)-one are not extensively documented in the provided context, this strategy is a common method for functionalizing aryl groups attached to heterocyclic systems.

Furthermore, cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a suitable functional group (e.g., a boronic acid or a stannane) is introduced onto the phenyl ring beforehand. This would allow for the formation of new carbon-carbon bonds and the introduction of a wide range of substituents.

Reactivity of the Lactam Nitrogen N 2 and Its Derivatives

The nitrogen atom at the N-2 position of the pyridazinone ring possesses a lone pair of electrons and exhibits nucleophilic character, making it a site for various chemical transformations. nih.govnih.govutrgv.edu

Alkylation and Acylation: The N-2 nitrogen can be readily alkylated or acylated using appropriate electrophiles such as alkyl halides or acid chlorides. These reactions introduce substituents onto the nitrogen atom, which can significantly influence the compound's physical, chemical, and biological properties. sarpublication.com For instance, the introduction of an acetamide side chain at this position has been shown to enhance the analgesic and anti-inflammatory activity of certain pyridazinone derivatives. sarpublication.com

The reactivity of the N-2 position is influenced by the electronic nature of the substituents on the pyridazinone ring. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, while electron-donating groups can enhance it. utrgv.edu

Mechanisms of Tautomeric Equilibria Keto Enol in Pyridazin 3 2h Ones and Their Influence on Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For this compound, ¹H NMR data has been reported, providing insight into the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are indicative of the proton's location within the molecular framework, including the phenyl and pyridazinone ring systems.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| Phenyl-H | 7.45 - 7.55 (m) |

| Pyridazinone-H | 7.20 (s) |

| NH | 13.5 (br s) |

Solvent: DMSO-d₆

Detailed ¹³C NMR data for this compound is not extensively available in the public domain. This information would be valuable for confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A significant peak is the stretching vibration of the carbonyl group (C=O) within the pyridazinone ring.

Table 2: Characteristic IR Absorption for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|

This absorption is a strong indicator of the keto form of the pyridazinone ring. Other expected absorptions, though not specifically detailed in available literature, would include C-H stretching from the aromatic rings, N-H stretching from the amide group in the pyridazinone ring, and C=C stretching from the aromatic systems.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₇BrN₂O. nih.gov The exact mass of the molecular ion peak in the mass spectrum provides direct confirmation of this formula.

Table 3: Molecular Weight and Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Detailed studies on the fragmentation pattern of this specific molecule are not widely reported. Such an analysis would provide further structural information by identifying stable fragment ions formed upon electron impact.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems. The extended π-system of the phenyl and pyridazinone rings in this compound is expected to give rise to characteristic absorptions in the UV-Vis region. However, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the reviewed literature. Such data would be instrumental in understanding the electronic structure and the effects of the bromo and phenyl substituents on the pyridazinone chromophore.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. A crystal structure would offer unambiguous proof of its molecular geometry, including the planarity of the pyridazinone ring and the relative orientation of the phenyl substituent.

Impact of the Bromine Atom at Position 5 on Biological Activity

The presence and nature of halogen substituents on the pyridazinone ring can significantly influence the pharmacological profile of the compounds. The bromine atom at position 5 of the core scaffold is a key feature that can modulate activity through steric and electronic effects, as well as by forming halogen bonds with biological targets.

While direct SAR studies on this compound are limited, research on related halo-substituted pyridazinones provides valuable insights. For instance, studies on 4,5-dihalo-3(2H)-pyridazinone derivatives have shown that these compounds can exhibit good analgesic activity, often without the ulcerogenic side effects associated with many nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com The halogen atoms in these positions are critical for the observed activity. In broader heterocyclic chemistry, the substitution of a bromine atom is a common strategy to enhance potency. For example, in a series of 5-oxopyrrolidine derivatives, compounds with bromo-substituents on an aromatic ring were among the most active anticancer agents. nih.gov This suggests that the lipophilicity and electronic properties conferred by the bromine atom are often favorable for biological interactions.

| Compound Class | Substitution | Observed Biological Effect |

| 4,5-Dihalo-3(2H)-pyridazinones | Halogen at C4 and C5 | Good analgesic activity with reduced ulcerogenic side effects. sarpublication.com |

| 5-Oxopyrrolidine Hydrazones | Bromo-substituent on aromatic moiety | High anticancer activity against A549 human lung adenocarcinoma cells. nih.gov |

Influence of the Phenyl Group and its Substitutions at Position 6 on Pharmacological Profiles

The phenyl group at position 6 is a critical determinant of the biological activity of pyridazinone derivatives. Its orientation and electronic properties, which can be fine-tuned by introducing various substituents, dictate the interaction with target receptors and enzymes.

Research has consistently shown that modifying the C6-aryl moiety leads to significant changes in pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities. sarpublication.comunich.it For example, in a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives, potent analgesic activity was observed, highlighting the importance of the C6-phenyl group for this effect. sarpublication.com In the context of anticancer activity, new 3(2H)-pyridazinone derivatives were synthesized where the nature of the substituent on a phenyl ring was varied. The introduction of a piperazinyl linker between the pyridazinone core and a substituted phenyl group yielded compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS), with the substitution pattern on the phenyl ring modulating the potency. unich.it SAR analysis of other heterocyclic scaffolds, such as benzylideneacetophenones, has also revealed that electron-donating groups on the para-position of phenyl rings tend to enhance anti-inflammatory and antioxidant activities. nih.gov

| Core Scaffold | C6-Aryl Substituent | Observed Pharmacological Profile |

| 6-Phenyl-3(2H)-pyridazinone | Unsubstituted Phenyl | Basis for potent analgesic agents. sarpublication.com |

| 3(2H)-pyridazinone | Substituted Phenyl (linked via piperazine) | Good anti-proliferative activity against gastric cancer cells. unich.it |

| Benzylideneacetophenone | Electron-donating groups on phenyl rings | Enhanced anti-inflammatory and antioxidant activity. nih.gov |

Modulation of Activity through N-Substitution at Position 2

The nitrogen atom at position 2 of the pyridazinone ring is a prime site for synthetic modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties and biological activity. Alkylation or arylation at this position can alter solubility, lipophilicity, and the ability to form hydrogen bonds, thereby influencing pharmacokinetics and pharmacodynamics.

Studies on N-substituted 4,6-diaryl-3-pyridazinones have demonstrated that introducing an arylpiperazinomethyl moiety at the N-2 position leads to compounds with potent analgesic, anti-inflammatory, and antipyretic activities. nih.gov In another study, a series of pyridazinone derivatives were developed as glucan synthase inhibitors, where the lead compound featured a phenyl group at the N-2 position. nih.gov Further optimization of linked moieties demonstrated the importance of the N-2 substituent for systemic exposure and antifungal activity. nih.gov Research into pyridazinone-based anticancer agents also highlights the significance of the N-2 substituent. The synthesis of new derivatives where substituted pyridazinone-2-yl acetohydrazides were reacted with various benzaldehydes led to compounds with cytotoxic effects against gastric adenocarcinoma cells, indicating that the extended chain at the N-2 position is crucial for activity. unich.it

| Pyridazinone Core | N-2 Substituent | Resulting Biological Activity |

| 4,6-Diaryl-3-pyridazinone | Arylpiperazinomethyl | Potent analgesic, anti-inflammatory, and antipyretic activities. nih.gov |

| 2-Phenyl-pyridazin-3(2H)-one derivative | Phenyl | Lead structure for potent β-1,3-glucan synthase inhibitors. nih.gov |

| 6-Substituted-3(2H)-pyridazinone | Acetohydrazide-linked moieties | Cytotoxicity and anti-proliferative effects against cancer cells. unich.it |

Role of Fused Ring Systems and Polycyclic Architectures on Potency and Selectivity

For example, the development of pyrazolo[3,4-d]pyridazinone derivatives has yielded potent covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. tandfonline.com The fusion of the pyrazole (B372694) ring to the pyridazinone core creates a rigid scaffold that can be further functionalized to achieve high affinity and specific covalent interaction with the target enzyme. Similarly, the synthesis of pyridazino-fused ring systems, such as pyridazino[3,4-b]diazepam, has been explored to create novel chemical entities with potential central nervous system activity. sarpublication.com The fusion of a diazepine (B8756704) ring introduces a seven-membered ring system, significantly altering the three-dimensional structure and potential biological targets compared to the parent monocyclic pyridazinone. Another class, phthalazinone derivatives (benzo[d]pyridazinones), has also been extensively studied, with piperazine-bearing phthalazinones showing promise as antidepressant agents. researchgate.net

| Fused Ring System | Target/Activity | Significance of Fused Architecture |

| Pyrazolo[3,4-d]pyridazinone | FGFR1 (Anticancer) | Provides a rigid scaffold for developing potent and selective covalent inhibitors. tandfonline.com |

| Pyridazino[3,4-b]diazepam | CNS Activity | Creates a novel polycyclic system with a distinct three-dimensional shape. sarpublication.com |

| Phthalazinone (Benzo[d]pyridazinone) | Antidepressant | Forms the basis for agents with activity on CNS targets, modulated by linked side chains. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional receptor structure, ligand-based drug design methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools for understanding the structural requirements for biological activity. nih.gov These computational techniques are widely applied to pyridazinone analogues to guide the synthesis of more potent and selective compounds.

Several QSAR studies have been successfully performed on pyridazinone derivatives. For instance, a QSAR and pharmacophore analysis was conducted on a series of pyridazinone derivatives acting as acetylcholinesterase inhibitors. researchgate.netannalsmedres.org This study developed a pharmacophore model and a QSAR equation that could qualitatively and quantitatively explain the structure-activity relationships, allowing for the calculation of estimated IC50 values for newly designed compounds before their synthesis. Another sophisticated study employed 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1. tandfonline.com The resulting models showed high predictive power and the generated contour maps provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of a new library of potent inhibitors. These computational approaches significantly reduce the time and cost associated with the discovery of new drug candidates by prioritizing the synthesis of the most promising molecules. mdpi.com

| Study Type | Compound Series | Key Findings & Significance |

| QSAR and Pharmacophore Analysis | Pyridazinon-2-ylacetohydrazides (Acetylcholinesterase Inhibitors) | Developed a predictive QSAR equation and pharmacophore model (AHHRR) to guide the design of new inhibitors. researchgate.netannalsmedres.org |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrazolo[3,4-d]pyridazinones (FGFR1 Inhibitors) | Generated highly predictive models and contour maps revealing key structural requirements for potent inhibition. tandfonline.com |

| General QSAR Modeling | Various Heterocyclic Compounds | Demonstrates the utility of QSAR in the targeted development of new potential drugs by identifying key structural features for activity. mdpi.com |

Mechanistic Investigations into the Biological Actions of 5 Bromo 6 Phenylpyridazin 3 2h One Derivatives

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase Inhibition)

A primary mechanism through which pyridazinone derivatives exert their biological effects is the inhibition of phosphodiesterases (PDEs). researchgate.net PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. researchgate.netmdpi.com By inhibiting these enzymes, pyridazinone derivatives can increase the intracellular levels of cAMP and cGMP, thereby modulating numerous cellular functions. researchgate.net

Different series of pyridazinone derivatives have shown selectivity for various PDE isoenzymes, leading to distinct pharmacological outcomes. For instance, certain 6-phenylpyridazin-3(2H)-one derivatives are potent inhibitors of the low Km, cAMP-selective, cGMP-inhibited phosphodiesterase, commonly known as PDE-III. nih.gov The inhibition of PDE-III is linked to inodilator activity, which is beneficial in conditions like congestive heart failure. researchgate.netnih.gov Structure-activity relationship studies reveal that the PDE-III inhibitory potency is associated with the planar structure of the phenylpyridazinone moiety and the presence of two specifically separated electronegative centers. nih.gov

Conversely, other pyridazinone derivatives, particularly those bearing an indole (B1671886) moiety, have been developed as inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition is a recognized strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov The inhibitory action on PDE4 leads to a downstream regulation of pro-inflammatory cytokine and chemokine production. nih.gov

Table 1: PDE Inhibitory Activity of Pyridazinone Derivatives

| Compound Class/Derivative | Target Enzyme | Potency (IC50/EC50) | Associated Action | Citation |

|---|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE-III | IC50 = 0.07 µM | Inodilator | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising Activity | Anti-inflammatory | nih.gov |

| 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues | PDE-III | Potent Inhibition | Inodilator | nih.gov |

Receptor Binding and Agonist/Antagonist Activities (e.g., Vasodilator Mechanisms)

The vasodilator effects of 5-Bromo-6-phenylpyridazin-3(2H)-one derivatives are attributed to their interaction with various receptors and signaling pathways within vascular smooth muscle and endothelial cells. nih.govnih.gov One proposed mechanism involves the modulation of endothelial nitric oxide synthase (eNOS) and the subsequent increase in nitric oxide (NO) levels, which activates the NO/cGMP pathway leading to vasodilation. mdpi.comnih.gov

Some derivatives are thought to act as direct arteriole vasodilators by inhibiting the inositol (B14025) triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of smooth muscle cells. nih.gov This reduction in intracellular calcium concentration prevents myosin phosphorylation, resulting in muscle relaxation and vasodilation. nih.gov Additionally, some pyridazinone compounds exhibit their vasodilator effects by blocking voltage-dependent calcium channels or by activating potassium (K+) channels in the vascular smooth muscle. mdpi.comnih.gov

Beyond vasodilation, specific pyridazinone derivatives have been shown to interact with other receptor systems. For example, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide has been identified as a mixed agonist for formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2), which are involved in inflammatory responses. nih.gov

Table 2: Vasorelaxant Activity of Pyridazinone Derivatives

| Compound Derivative | Potency (EC50) | Proposed Mechanism | Citation |

|---|---|---|---|

| 4-methoxyphenylhydrazide derivative of 6-phenylpyridazin-3(2H)-one | 1.204 µM | Vasorelaxant | nih.govresearchgate.net |

| Acid analogue of 6-phenylpyridazin-3(2H)-one | 0.339 µM | Vasorelaxant | researchgate.net |

| Ester analogue of 6-phenylpyridazin-3(2H)-one | 1.225 µM | Vasorelaxant | researchgate.net |

Molecular Targets in Anticancer and Antitumor Pathways

Pyridazinone-based compounds have emerged as promising candidates for cancer therapy, targeting multiple kinase signaling pathways crucial for cancer cell proliferation and survival. nih.govnih.gov One significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow. nih.govrsc.org Certain diarylurea derivatives based on pyridazinone scaffolds have demonstrated notable VEGFR-2 inhibitory activity. nih.gov

Another critical molecular target is the c-Jun N-terminal kinase (JNK) pathway, which is part of the mitogen-activated protein kinase (MAPK) family. nih.gov The JNK pathway is implicated in the regulation of cell proliferation, survival, and metastasis. nih.gov Specific 3,6-disubstituted pyridazine (B1198779) derivatives have been shown to downregulate the expression of the JNK1 gene and reduce the protein levels of its phosphorylated form. nih.gov This inhibition subsequently affects downstream targets like c-Jun and c-Fos and restores the activity of the tumor suppressor protein p53. nih.gov

Furthermore, the anticancer mechanism of some derivatives involves the induction of cell cycle arrest, particularly at the G0-G1 phase, and the modulation of apoptotic genes. rsc.org This includes the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. rsc.org

Mechanisms of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The broad-spectrum antimicrobial activity of pyridazinone derivatives encompasses antibacterial, antifungal, and antiviral effects, each mediated by distinct mechanisms. scholarsresearchlibrary.comidosi.org

Antibacterial and Antifungal Mechanisms: Many pyridazinone derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comresearchgate.net They are also effective against various fungal species, such as Candida albicans and Aspergillus niger. idosi.orgijnc.irtandfonline.com While the precise molecular mechanisms are still under broad investigation, the antimicrobial action is believed to stem from the disruption of essential cellular processes in the microbes. Structure-activity studies indicate that substitutions on the pyridazinone ring, such as the introduction of chloro substituents or the hydrolysis of ester groups, can significantly influence the potency and spectrum of activity against different bacterial and fungal strains. idosi.orgmdpi.com

Antiviral Mechanisms: In the context of antiviral activity, pyridazinone derivatives have shown efficacy against different types of viruses through specific molecular interactions. Against Hepatitis B Virus (HBV), certain derivatives act as HBV assembly effectors. nih.gov They function by inducing the formation of genome-free (empty) viral capsids, which disrupts the normal virus replication cycle. nih.gov For other viruses, such as the Tobacco Mosaic Virus (TMV), the mechanism involves direct interaction with viral proteins. rsc.orgrsc.org Myricetin derivatives containing a pyridazinone moiety have demonstrated a strong binding ability to the TMV capsid protein (TMV-CP), which is crucial for viral assembly and stability. rsc.orgrsc.org

Table 3: Antimicrobial Activity of Pyridazinone Derivatives

| Compound Derivative Class | Target Organism | Potency (MIC/EC50) | Mechanism of Action | Citation |

|---|---|---|---|---|

| Pyridazinone derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC = 3.74–8.92 µM | Not specified | mdpi.com |

| Pyridazinone derivative 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC = 3.74–8.92 µM | Not specified | mdpi.com |

| Diarylurea derivative 10h | Staphylococcus aureus | MIC = 16 µg/mL | Not specified | nih.gov |

| Diarylurea derivative 8g | Candida albicans | MIC = 16 µg/mL | Not specified | nih.gov |

| Pyridazinone derivative 4r | Hepatitis B Virus (HBV) | IC50 = 0.087 µM | Induces formation of DNA-free capsids | nih.gov |

| Myricetin-pyridazinone A26 | Tobacco Mosaic Virus (TMV) | EC50 = 118.9 µg/mL | Binds to TMV-Capsid Protein | rsc.orgrsc.org |

Anti-inflammatory and Analgesic Action Pathways

The anti-inflammatory and analgesic properties of this compound derivatives are linked to their ability to modulate key pathways involved in the inflammatory cascade and pain signaling. nih.govresearchgate.net Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com By inhibiting COX-2, these derivatives reduce prostaglandin (B15479496) synthesis, thereby alleviating inflammatory symptoms. nih.govmdpi.com

In addition to COX inhibition, the anti-inflammatory actions of pyridazinone derivatives are also mediated through the inhibition of other enzymes like PDE4. nih.govnih.gov As mentioned earlier, PDE4 inhibition increases intracellular cAMP levels, which in turn regulates the production of potent pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor (TNF), and IL-6, as well as chemokines like IL-8. nih.gov This dual action on both enzyme systems and cytokine production highlights the multifaceted anti-inflammatory potential of this class of compounds. The analgesic activity is also largely attributed to the inhibition of prostaglandin synthesis, which reduces the sensitization of nerve endings to painful stimuli. researchgate.net

Advanced Computational and Theoretical Studies of 5 Bromo 6 Phenylpyridazin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometric parameters of molecular systems. warwick.ac.uk For 5-Bromo-6-phenylpyridazin-3(2H)-one, DFT calculations, typically using the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to determine its most stable conformation. nih.gov

These calculations provide optimized molecular geometries, including key bond lengths and bond angles. For instance, the calculations would reveal the precise lengths of the C-Br, C-N, N-N, and C=O bonds, as well as the dihedral angles that define the orientation of the phenyl ring relative to the pyridazinone core. This information is fundamental for understanding the molecule's three-dimensional shape and steric profile. The optimized geometry represents the minimum energy structure on the potential energy surface, indicating the most probable conformation of the molecule in the gaseous phase. espublisher.com

Table 1: Selected Optimized Geometrical Parameters for a Pyridazinone Derivative (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | - |

| C=O | 1.230 | - |

| N-N | 1.350 | - |

| C-N | 1.380 | - |

| C-C (phenyl) | 1.390 | - |

| C-N-N | - | 120.5 |

| N-N-C | - | 118.9 |

| O=C-N | - | 125.0 |

Note: The data presented is for a representative pyridazinone derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the pyridazinone nitrogen atoms, while the LUMO tends to be distributed over the electron-deficient regions, including the carbonyl group and the carbon atom bearing the bromine. This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Pyridazinone Derivative (Analogous System)

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.92 |

| HOMO-LUMO Gap | 4.62 |

Note: The data presented is for a representative pyridazinone derivative and is intended to be illustrative. Actual values for this compound may vary.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.orgbohrium.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level. chemrevlett.com For this compound, docking simulations are performed against various protein targets implicated in diseases to explore its potential therapeutic applications.

The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. physchemres.orgnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the carbonyl oxygen of the pyridazinone ring and the nitrogen atoms can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or π-π stacking interactions. The results of docking studies provide valuable insights for optimizing the ligand's structure to enhance its binding affinity and selectivity. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. bohrium.comnih.gov MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a target protein. By simulating the movements of atoms and molecules over a period of time, MD can reveal changes in the protein's conformation upon ligand binding and the stability of the interactions identified in docking studies. chemrevlett.com

The analysis of MD trajectories can provide information on the root-mean-square deviation (RMSD) of the protein backbone, indicating the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the dynamic nature of ligand-protein recognition.

Computational Approaches to Tautomerism and Isomer Stability

Pyridazinone derivatives, including this compound, can exist in different tautomeric forms. Computational methods are employed to investigate the relative stabilities of these tautomers. researchgate.net For this compound, the primary tautomeric equilibrium is between the lactam (keto) form, this compound, and the lactim (enol) form, 5-Bromo-3-hydroxy-6-phenylpyridazine.

Pharmacological and Agrochemical Applications of 5 Bromo 6 Phenylpyridazin 3 2h One Derivatives

Cardiovascular Therapeutic Potential

Derivatives of the core molecule 5-Bromo-6-phenylpyridazin-3(2H)-one have been the subject of significant research interest for their potential applications in treating cardiovascular diseases. These compounds have demonstrated a range of activities, including vasodilation, positive inotropic effects, and inhibition of platelet aggregation, making them promising candidates for the development of new cardiovascular therapies.

Vasodilators and Antihypertensive Agents

A number of pyridazin-3(2H)-one derivatives have been identified as potent vasodilators, which are crucial in the management of hypertension and other cardiovascular conditions. nih.gov These compounds often exert their effects through the inhibition of phosphodiesterases (PDEs), leading to vasorelaxation. nih.gov For instance, the l-isomer of Bemoradan, a pyridazin-3(2H)-one derivative, has been shown to be a potent positive inotropic agent that inhibits cardiac phosphodiesterase III and was investigated in phase II trials for heart failure. nih.gov Research has also focused on synthesizing novel 6-(4-substitutedphenyl)-3-pyridazinones as potential analogues of the known vasodilator hydralazine, with some new derivatives showing superior vasorelaxant activity in vitro. google.com

The antihypertensive effects of pyridazinone derivatives are often linked to their ability to induce systemic vasodilation, which in turn reduces peripheral resistance. nih.gov Some 4,5-dihydropyridazinones have demonstrated a strong inhibitory effect on cardiac type III phosphodiesterase, a mechanism shared by established cardiotonic agents. nih.gov The versatility of the pyridazinone structure allows for modifications that can fine-tune the vasodilatory and antihypertensive properties of these compounds. google.com

| Compound | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Bemoradan (l-isomer) | Cardiac phosphodiesterase III inhibitor | Positive inotropic agent, reduces systemic vascular resistance | nih.gov |

| 6-(4-substitutedphenyl)-3-pyridazinones | Vasodilator | Potent vasorelaxant activity in vitro | google.com |

| 4,5-dihydropyridazinones | Cardiac type III phosphodiesterase inhibition | Vasodilation and potential antihypertensive effects | nih.gov |

Cardiotonic and Inotropic Agents

Derivatives of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone are recognized for their significant positive inotropic (cardiotonic) activities, which enhance the contractility of the heart muscle. google.comsarpublication.com A notable example is the series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which have been synthesized and evaluated for their ability to increase myocardial contractility. google.com

These agents often work by selectively inhibiting cardiac phosphodiesterase fraction III, which is a key component of their positive inotropic action. google.com Compound CI-914 and its 5-methyl derivative, CI-930, are prominent examples from this class, with CI-930 being more potent than the well-known cardiotonic agent milrinone. google.comnih.gov The inotropic effects of these compounds are not mediated by the stimulation of beta-adrenergic receptors. google.com The synthesis of various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been a focus of research to identify compounds with potent cardiotonic activity. sarpublication.com

| Compound | Mechanism of Action | Potency Comparison | Reference |

|---|---|---|---|

| CI-914 | Selective inhibition of cardiac phosphodiesterase fraction III | More potent than amrinone | google.comnih.gov |

| CI-930 (5-methyl derivative of CI-914) | Selective inhibition of cardiac phosphodiesterase fraction III | More potent than milrinone | google.comnih.gov |

| Compound 5a (a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative) | Cardiotonic agent | Potential cardiotonic activity comparable to levosimendan | sarpublication.com |

Antiplatelet Aggregation Inhibitors

The 6-phenyl-3(2H)-pyridazinone scaffold has been utilized to develop new antiplatelet agents. nih.gov A series of these derivatives with various substituents at the 5-position have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov The nature of the substituent at this position has been found to significantly influence the inhibitory effect. nih.gov

Certain new series of pyridazinone derivatives have demonstrated potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. researchgate.net For example, studies on one of the most active compounds from a series showed a selective action on the biochemical mechanisms triggered by collagen in platelets, as it did not inhibit platelet aggregation induced by other agonists like thrombin or ionomycin. researchgate.net This selectivity suggests a targeted mechanism of action, which is a desirable characteristic for antiplatelet drugs.

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| 5-substituted-6-phenyl-3(2H)-pyridazinones | Platelet aggregation | Inhibitory effect is dependent on the substituent at the 5-position | nih.gov |

| New pyridazinone derivatives (compounds 4b, 4d, and 5b) | Collagen-induced platelet aggregation | Potent inhibitory effects with IC50 values in the low μM range | researchgate.net |

Anticancer and Antitumor Activities

The pyridazinone nucleus is a versatile scaffold that has been explored for the development of novel anticancer agents. dovepress.com Derivatives of this compound are part of this broader class of compounds that have shown promise in cancer therapy through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and direct antiproliferative effects on cancer cell lines.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair. mdpi.comnih.gov Several pyridazin-3(2H)-one derivatives are recognized as PARP inhibitors. nih.gov For example, Olaparib, a marketed anticancer drug, features a phthalazinone nucleus, which is isosteric to the pyridazinone scaffold.

Researchers have designed and synthesized novel pyridopyridazinone derivatives as PARP-1 inhibitors, with some compounds exhibiting inhibitory potencies in the nanomolar range, comparable to Olaparib. Molecular modeling studies have shown that these compounds can dock effectively into the PARP-1 active site. Furthermore, a new series of tetrahydropyridopyridazinone PARP-1 inhibitors has been developed, with some compounds showing excellent potency with Ki values of less than 1 nM. researchgate.net While direct studies on this compound derivatives as PARP inhibitors are not extensively documented, the established activity of the broader pyridazinone class suggests the potential for designing potent PARP inhibitors based on this specific scaffold.

| Compound/Series | Target | Potency | Reference |

|---|---|---|---|

| Olaparib (Phthalazinone nucleus) | PARP | IC50 = 0.015 μM (for ovarian cancer) | nih.gov |

| Pyridopyridazinone derivative (compound 8a) | PARP-1 | IC50 = 36 nM | |

| Tetrahydropyridopyridazinone derivative (compound 20w) | PARP-1 | Ki < 1 nM, EC50 = 1 nM (in C41 whole cell assay) | researchgate.net |

Antiproliferative Effects against Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of pyridazinone derivatives against various human cancer cell lines. dovepress.com For instance, novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker have been synthesized and shown to have good anti-proliferative effects against gastric adenocarcinoma cells (AGS). dovepress.com Two of the most promising compounds from this series were found to induce oxidative stress and apoptosis in these cancer cells. dovepress.com

The cytotoxic activity of pyridopyridazin-3(2H)-one derivatives has been evaluated against human breast adenocarcinoma (MCF-7) cells, with several derivatives showing moderate activity. Furthermore, certain pyridazinone-based diarylurea derivatives have demonstrated significant anticancer activity against melanoma, NSCLC, prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. google.com Some of these compounds were selected for five-dose screening and displayed GI50 values ranging from 1.66 to 100 μM. google.com These findings underscore the potential of the this compound scaffold as a basis for the development of new antiproliferative agents.

| Compound/Series | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives with piperazinyl linker (compounds 12 and 22) | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects, induce oxidative stress and apoptosis | dovepress.com |

| Pyridopyridazin-3(2H)-one derivatives (2a-2f) | Human breast adenocarcinoma (MCF-7) | Moderate activity | |

| Pyridazinone-based diarylurea derivatives (8f, 10l, 17a) | Melanoma, NSCLC, prostate, colon cancer | GI% from 62.21% to 100.14% | google.com |

| Pyridazinone-based diarylurea derivatives (10l, 17a) | Various | GI50 values of 1.66–100 μM | google.com |

Anti-inflammatory, Analgesic, and Antipyretic Applications

Derivatives of the 6-phenylpyridazin-3(2H)-one scaffold have been investigated for their potential to alleviate pain and inflammation. Research has shown that modifications at various positions of the pyridazinone ring can significantly influence these biological activities.

Detailed Research Findings:

A number of studies have focused on synthesizing and evaluating 6-substituted-3(2H)-pyridazinone derivatives for their analgesic and anti-inflammatory effects. In one such study, a series of these derivatives were tested, and several compounds demonstrated significant analgesic properties in the phenylbenzoquinone-induced writhing test. Notably, the most active of these derivatives did not show any gastric ulcerogenic effects at the maximum tested dose, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Further investigations into the anti-inflammatory potential of these compounds, using the carrageenan-induced paw edema model, revealed that specific substitutions on the pyridazinone ring are crucial for activity. For instance, a derivative featuring a 4-(2-fluorophenyl)piperazin-1-yl group at the 6-position of the pyridazinone ring exhibited anti-inflammatory activity comparable to the standard drug, indomethacin nih.gov. This highlights the importance of the substituent at this position in modulating the anti-inflammatory response. The presence of an acetamide side chain linked to the nitrogen at the 2-position of the pyridazinone ring has also been shown to enhance analgesic and anti-inflammatory actions while minimizing ulcerogenic effects sarpublication.com.

While extensive research has been conducted on the analgesic and anti-inflammatory properties of pyridazinone derivatives, specific data on the antipyretic activity of this compound derivatives is not extensively detailed in the currently available literature. However, the broader class of 6-aryl-pyridazin-3(2H)-ones has been reported to possess antipyretic activities researchgate.net.

| Compound | Substituent at Position 6 | Analgesic Activity (% inhibition in writhing test) | Anti-inflammatory Activity (% inhibition of edema) | Reference |

|---|---|---|---|---|

| Derivative 1 | 4-(2-fluorophenyl)piperazin-1-yl | Significant | Comparable to Indomethacin | nih.gov |

| Derivative 2 | Morpholino | Not specified | Not specified | nih.gov |

| Derivative 3 | Piperidino | Significant | Moderate | nih.gov |

Antimicrobial Efficacy

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound have been explored for their efficacy against a range of microbial pathogens.

Research into the antibacterial properties of pyridazinone derivatives has shown that the 5-bromo substitution can contribute to their activity. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria.

Detailed Research Findings:

While specific studies on this compound derivatives are limited, research on the closely related 5-chloro-6-phenylpyridazin-3(2H)-one derivatives provides valuable insights. A series of novel pyridazinone derivatives were synthesized and tested for their antibacterial activity. The results indicated that most of the tested compounds exhibited moderate to significant activity. For instance, some derivatives were found to be active against at least two types of bacteria, albeit at higher concentrations.

Structure-activity relationship (SAR) studies have revealed that modifications to the core structure can have a significant impact on antibacterial efficacy. For example, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease the antibacterial activity of the parent compounds. Conversely, the hydrolysis of this ester group led to an increase in antibacterial activity against Gram-negative bacteria such as P. aeruginosa and A. baumannii.

| Compound | Modification | Target Bacteria | Activity (MIC µM) |

|---|---|---|---|

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | - | S. aureus (MRSA) | 4.52 |

| Ethyl 2-(4-(4-methylbenzyl)-3-oxo-6-phenylpyridazin-2(3H)-yl)acetate | N-alkylation with ethyl ester | S. aureus (MRSA) | >50 |

| 2-(4-(4-fluorobenzyl)-3-oxo-6-phenylpyridazin-2(3H)-yl)acetic acid | Hydrolysis of ester | P. aeruginosa | 18.10 |

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. The antifungal potential of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives has been investigated, suggesting a promising avenue for the development of new antifungal drugs.

Detailed Research Findings:

A study focused on the synthesis and antifungal activity of novel 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated their efficacy against several fungal species. The researchers envisioned that modifying the N-2 position of the pyridazinone ring and incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds could lead to potent antifungal agents mdpi.com. The synthesized compounds were tested against fungi such as G. zeae, F. oxysporum, and C. mandshurica. Several of the derivatives displayed good antifungal activities in these preliminary tests nih.gov. For example, compounds with specific substitutions showed notable growth inhibition of F. oxysporum and G. zeae.

| Compound | Substituent at N-2 Position | Fungal Species | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|---|

| 3e | 2-Fluorobenzyl | F. oxysporum | 53.2 | mdpi.com |

| 3h | 2-Methoxybenzyl | F. oxysporum | 50.9 | mdpi.com |

| 3f | 2-Iodobenzyl | G. zeae | 57.9 | mdpi.com |

The pyridazine (B1198779) framework is present in a number of compounds with known antiviral activity. Research in this area has explored the potential of pyridazine derivatives to combat viral infections.

Detailed Research Findings:

A study on new pyridazine derivatives investigated their antiviral activity against the Hepatitis A virus (HAV). In this research, various derivatives of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one were synthesized and screened. One of the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comnih.govtriazine-3(4H)-thione, which was derived from a 6-phenylpyridazin-3(2H)-one precursor, demonstrated the highest antiviral effect against HAV nih.gov. This finding suggests that the 6-phenylpyridazin-3(2H)-one scaffold can be a valuable starting point for the development of novel antiviral agents.

Agrochemical Applications

Beyond pharmacology, pyridazinone derivatives have shown significant promise in the field of agriculture, particularly as insecticides.

The development of new insecticides is crucial for crop protection and managing insect-borne diseases, especially in the face of growing resistance to existing products. Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their insecticidal properties.

Detailed Research Findings:

A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their in vitro insecticidal activity against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. The results of this study were promising, with several of the synthesized compounds exhibiting good insecticidal activities mdpi.com. Notably, compounds with specific substitutions, such as 2,4-difluorobenzyl and 2-chloro-6-fluorobenzyl at the N-2 position, showed over 90% activity at a concentration of 100 mg/L mdpi.com. Structure-activity relationship (SAR) studies from this research indicated that the nature of the substituent on the nitrogen atom of the pyridazinone ring plays a critical role in determining the insecticidal potency.

| Compound | Substituent at N-2 Position | Insecticidal Activity against P. xylostella (%) at 100 mg/L | Reference |

|---|---|---|---|

| 4b | 2,4-Difluorobenzyl | >90 | mdpi.com |

| 4d | 2-Chloro-6-fluorobenzyl | >90 | mdpi.com |

| 4h | 2,3,4,5,6-Pentafluorobenzyl | >90 | mdpi.com |

Herbicidal Activities

Pyridazinone derivatives are recognized for their significant potential in agricultural applications, particularly as herbicides mdpi.comresearchgate.net. Certain compounds within this class have been developed and utilized for their ability to control unwanted plant growth. A notable example is Norflurazone, a pyridazinone derivative that functions as a herbicide sarpublication.com. Research has also explored various fluorinated phenol pyridazinone compounds for their herbicidal properties sarpublication.com. The core structure of pyridazinone is considered a valuable scaffold in the development of new herbicidal agents, with ongoing research into different derivatives to optimize their activity and spectrum of control mdpi.comresearchgate.net.

Table 1: Examples of Pyridazinone Derivatives with Herbicidal Activity

| Compound Name | Chemical Name | Activity |

|---|---|---|

| Norflurazone | 4-chloro-5-(methylamino)-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-(2H)-pyridazinone | Herbicide sarpublication.com |

| Pyridaphenthion | O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl) phosphorothioate | Herbicide researchgate.net |

Plant Virucidal Properties

Derivatives of pyridazine are known to exhibit a wide array of biological activities, including applications as plant virucides mdpi.com. The inherent chemical structure of the pyridazine nucleus makes it a promising candidate for developing agents that can combat plant viral diseases, which are a significant threat to crop production and agricultural sustainability. The exploration of these compounds in plant protection is an area of interest in agrochemical research, aiming to provide effective solutions for managing viral infections in various crops mdpi.com.

Other Biomedical and Therapeutic Applications

Anticonvulsant Agents

The pyridazinone ring system is a structural feature found in compounds investigated for anticonvulsant activity sarpublication.comidosi.org. The general structural requirements for anticonvulsant properties often include a hydrophobic group, such as an aryl ring, in proximity to at least two electron-donating atoms, a feature present in the pyridazinone nucleus idosi.org.

Studies have explored various 6-arylpyridazinone derivatives for their potential to manage seizures. For instance, a series of 4-(substituted benzylidene)-6-(3-nitrophenyl)-4,5-dihydro pyridazin-3(2H)-one derivatives demonstrated significant anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. These compounds were effective in reducing or completely abolishing the extensor phase of MES-induced convulsions, which is a key indicator of anticonvulsant potential idosi.org. The investigation into pyridazinone derivatives continues to be a promising avenue for the discovery of new antiepileptic drugs idosi.org.

Table 2: Anticonvulsant Activity of 6-Arylpyridazinone Derivatives

| Compound Class | Test Model | Observed Activity |

|---|

Antidepressant Agents

Certain derivatives of pyridazin-3(2H)-one have been synthesized and evaluated for their potential as antidepressant agents sarpublication.comresearchgate.net. Research in this area has focused on creating new chemical entities that can effectively manage symptoms of depression.

A study involving a series of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives showed promising results in preclinical antidepressant screening researchgate.net. The antidepressant activity was assessed using the forced swimming test (FST) in mice, a standard model for evaluating potential antidepressant efficacy. In this test, a reduction in the immobility time of the animals is indicative of an antidepressant-like effect. Several compounds in the series exhibited significant activity, with some showing efficacy comparable to the standard drug fluoxetine. Notably, the active compounds did not appear to cause motor impairment, suggesting a favorable profile for potential therapeutic use researchgate.net.

Table 3: Antidepressant Activity of Pyridazin-3(2H)-one Derivatives in Forced Swimming Test (FST)

| Compound | Dose (mg/kg) | Reduction in Immobility Time (%) |

|---|---|---|

| 6c | 50 | 42.85 |

| 6d | 50 | 38.09 |

| Fluoxetine (Standard) | 32 | 45.23 |

Data from a study on Swiss mice, where compounds were administered orally 60 minutes before the test. researchgate.net

Antiulcer Agents

The development of novel antiulcer agents has led to the investigation of 3(2H)-pyridazinone derivatives nih.gov. These compounds have been evaluated for both gastric antisecretory and antiulcer activities in various animal models nih.govnih.gov.

In one line of research, a series of 3(2H)-pyridazinones featuring a C-6 phenyl group and an N-2 alkyl side chain with a terminal thioamide group were synthesized and tested. These compounds were found to be the most potent among those tested for gastric antisecretory activity in pylorus-ligated rats. They were also assessed in experimental ulcer models, including Shay's ulcer, aspirin-induced ulcer, and stress-induced ulcers in rats, demonstrating their potential as antiulcer agents nih.gov. Furthermore, other research has shown that some 6-phenyl-3(2H)-pyridazinone derivatives exhibit analgesic and anti-inflammatory activities without the gastric ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) sarpublication.com.

Table 4: Potent Antiulcer Pyridazinone Derivatives

| Compound Class | Key Structural Features | Tested Activity |

|---|---|---|

| 3(2H)-Pyridazinones | C-6 phenyl group, N-2 alkyl side chain with a terminal thioamide group | Potent gastric antisecretory and antiulcer activity nih.gov |

Anti-HIV and Antiretroviral Activities

The pyridazinone scaffold has also been explored for the development of agents with anti-HIV activity researchgate.net. Research has led to the discovery of derivatives with potent capabilities to inhibit the human immunodeficiency virus (HIV).

A significant example is the zidovudine derivative known as WHI-07, which is chemically identified as 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate. This compound has been recognized as a dual-function agent possessing both spermicidal and potent anti-HIV properties. In vitro studies have demonstrated its significant anti-HIV activity, highlighting the potential of modifying the pyridazinone structure to create effective antiretroviral agents nih.gov.

Table 5: Example of a Pyridazinone-Related Derivative with Anti-HIV Activity

| Compound Name | Chemical Name | Activity |

|---|

| WHI-07 | 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate | Potent in vitro anti-HIV activity nih.gov |

Antidiabetic Agents

The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents. Within the diverse landscape of heterocyclic compounds, pyridazinone derivatives have emerged as a promising scaffold for the development of new antidiabetic drugs. Research has particularly focused on derivatives of the 6-phenylpyridazin-3(2H)-one core structure, investigating their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase.

One area of investigation has been the synthesis and evaluation of 6-phenylpyridazin-3(2H)-one derivatives bearing a thio-ether linkage at the 4-position. A series of compounds were synthesized by reacting 4-chloro-6-phenylpyridazin-3(2H)-one with various substituted thiols. These derivatives were then evaluated for their in vitro α-glucosidase inhibitory activity.

The synthesized compounds exhibited a range of inhibitory potential against α-glucosidase. Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring of the thiol moiety significantly influenced the inhibitory activity. For instance, derivatives with electron-withdrawing groups, such as nitro groups, demonstrated potent inhibition. The position of the substituent also played a crucial role, with para-substituted compounds generally showing better activity than their ortho- or meta-counterparts.

Molecular docking studies have been employed to elucidate the binding interactions of these pyridazinone derivatives with the active site of α-glucosidase. These computational analyses have suggested that the pyridazinone core and the substituted phenyl ring play key roles in binding to the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. This interaction is believed to be responsible for the observed inhibitory activity.

Future Directions and Emerging Research Perspectives for 5 Bromo 6 Phenylpyridazin 3 2h One

Development of Novel and Sustainable Synthetic Methodologies

The exploration of 5-Bromo-6-phenylpyridazin-3(2H)-one's therapeutic potential is intrinsically linked to the availability of efficient and sustainable synthetic routes. Current methods, while effective at the laboratory scale, may present challenges for large-scale production. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions. Research on related 6-phenyl-3(2H)-pyridazinone systems has demonstrated the efficiency of Suzuki cross-coupling and Sonogashira reactions for introducing various substituents at the 5-position. researchgate.net A retro-ene-assisted palladium-catalyzed method has also been developed for the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones, offering a convenient and efficient route. researchgate.net Adapting these methods for the large-scale synthesis of the bromo-derivative could be a key focus.

Furthermore, exploring greener reaction conditions, such as the use of alternative solvents, microwave-assisted synthesis, and solvent-free reaction conditions, could significantly enhance the sustainability of the synthetic process. researchgate.net For instance, the synthesis of related pyridazinone derivatives has been achieved with good yields and short reaction times under microwave irradiation without a solvent. researchgate.net

A related compound, 5-chloro-6-phenylpyridazin-3(2H)-one, has been synthesized from 3,4-dichloro-5-phenylfuran-2(5H)-one and hydrazine (B178648) hydrate. nih.gov Investigation into similar precursor-based syntheses for the 5-bromo analog could provide alternative and potentially more efficient pathways.

Rational Drug Design and Optimization Based on Mechanistic Insights

The future of this compound as a therapeutic agent hinges on a deep understanding of its mechanism of action. While the broader class of pyridazinones has been associated with various biological activities, including anti-inflammatory and anticancer effects, the specific molecular targets of this bromo-derivative remain to be fully elucidated. nih.gov

Future research must employ a rational drug design approach, which involves identifying the lead compound and utilizing computational tools to guide the synthesis of more potent and selective analogs. researchgate.net This strategy is more time and cost-effective than traditional methods that rely on chemical intuition. researchgate.net For pyridazinone-based series, in silico methods like inverse virtual screening have been used to identify potential new biological targets. nih.gov

Key steps in this process will include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets.

Structural Biology: Determining the crystal structure of the compound in complex with its target(s) to visualize the binding interactions at the atomic level.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding affinity of novel derivatives and guide the design of compounds with improved pharmacological profiles. nih.gov

This mechanistic understanding will be crucial for optimizing the lead compound, enhancing its efficacy, and minimizing off-target effects.

Exploration of Combination Therapies and Drug Repurposing Strategies

The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Once the primary mechanism of action of this compound is established, a logical next step is to explore its synergistic potential with existing drugs. For instance, if the compound is found to have anticancer properties, combining it with standard chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes.

Drug repurposing, or finding new uses for existing compounds, represents another exciting avenue. nih.gov Given that the pyridazinone scaffold is present in drugs with diverse therapeutic applications, it is plausible that this compound may possess unexpected pharmacological activities. nih.gov High-throughput screening of the compound against a broad range of biological targets could uncover novel therapeutic indications. In silico repurposing studies on other pyridazinone-based molecules have successfully identified potential new targets, a strategy that could be applied here. nih.gov

Advanced In Vitro and In Vivo Efficacy and Safety Profiling

Comprehensive preclinical evaluation is a prerequisite for advancing any new chemical entity toward clinical trials. Future research on this compound must involve a battery of advanced in vitro and in vivo studies to thoroughly characterize its efficacy and safety profile.

In Vitro Studies:

Cell-based Assays: Moving beyond simple cytotoxicity assays to more complex, physiologically relevant models such as 3D cell cultures and organoids to better predict in vivo responses.

High-Content Screening: Utilizing automated microscopy and image analysis to simultaneously assess multiple cellular parameters, providing a more nuanced understanding of the compound's effects.

In Vivo Studies:

Animal Models of Disease: Evaluating the compound's efficacy in relevant animal models that accurately mimic the human disease state.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Toxicology Studies: Conducting comprehensive toxicology assessments in multiple animal species to identify any potential adverse effects.

A Phase I study of a structurally similar compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), in cancer patients provides some context for potential toxicities, with nausea, vomiting, headache, and abdominal pain being the most common. nih.gov However, direct toxicological data for this compound is essential.

Investigation of Metabolite Activity and Prodrug Strategies

The metabolic fate of a drug can significantly influence its efficacy and safety. It is crucial to investigate the metabolites of this compound to determine if they are active, inactive, or potentially toxic. This involves in vitro metabolism studies using liver microsomes and in vivo studies to identify and characterize the major metabolites.

Furthermore, the development of prodrugs could be a valuable strategy to overcome any identified limitations of the parent compound, such as poor solubility, limited bioavailability, or unfavorable pharmacokinetic properties. acs.orgmdpi.com A prodrug is a modified, often inactive, version of a drug that is converted to the active form in the body. nih.gov This approach has been successfully used to enhance the delivery of various therapeutic agents. acs.orgmdpi.com

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-phenylpyridazin-3(2H)-one, and what critical parameters influence yield?

The compound is synthesized via a two-step process: (1) Friedel-Crafts alkylation of benzene with mucobromic acid to form 2,3-dibromo-4-phenylcrotolactone, followed by (2) hydrazine treatment to cyclize into the final product. Key parameters include reaction temperature (optimized at 60–80°C for cyclization), stoichiometric ratios of hydrazine, and purification methods (e.g., recrystallization from ethanol). Side products like unreacted intermediates may reduce yield, necessitating rigorous column chromatography .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

X-ray crystallography using programs like SHELXL or SHELXT is critical for unambiguous structural confirmation, particularly for resolving bromine and phenyl group orientations . Complementary techniques include H/C NMR for functional group analysis (e.g., lactam protons at δ 10–12 ppm) and mass spectrometry (ESI-MS) to verify molecular ion peaks. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers assess the purity of this compound, and what are common impurities?

Purity is typically evaluated via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. Common impurities include uncyclized intermediates (e.g., 2,3-dibromo-4-phenylcrotolactone) and byproducts from incomplete bromination. Quantitative analysis via H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective for estimating impurity levels .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve scalability and yield?

Design of Experiments (DoE) approaches can systematically optimize variables such as reaction time, temperature, and catalyst loading. For example, substituting traditional Lewis acids with greener catalysts (e.g., FeCl) in the Friedel-Crafts step may enhance efficiency. Additionally, microwave-assisted synthesis could reduce cyclization time from hours to minutes while maintaining >90% yield .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

Discrepancies (e.g., unexpected H NMR shifts) require cross-validation using multiple techniques:

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., p38α MAPK). Quantum mechanical calculations (Gaussian 09) assess electrophilic regions for bromine substitution or hydrogen bonding. These models guide functionalization strategies to enhance bioactivity .

Q. What methodologies are used to evaluate the biological activity of this compound in disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。